BMS-695735

Catalog No.
S521707
CAS No.
1054315-48-8
M.F
C26H31ClFN7O
M. Wt
512.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-695735

CAS Number

1054315-48-8

Product Name

BMS-695735

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

SMILES

Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Description

The exact mass of the compound BMS-695735 is 511.22626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-695735 is a synthetic compound classified as a benzimidazole derivative, specifically designed as an inhibitor of the insulin-like growth factor-1 receptor. Its molecular formula is C26H31ClFN7OC_{26}H_{31}ClFN_7O with a molecular weight of approximately 512.02 g/mol. The compound exhibits notable anti-tumor activity and has been developed for research purposes, particularly in the context of cancer therapies .

Typical of benzimidazole derivatives. Its primary mechanism involves binding to the insulin-like growth factor-1 receptor, inhibiting its activity. This inhibition is quantified by an IC50 value of 0.034 μM, indicating its potency in blocking receptor activity. Additionally, BMS-695735 has been noted to exhibit inhibition of CYP3A4, an important enzyme in drug metabolism, suggesting potential interactions with other pharmaceutical compounds .

The biological activity of BMS-695735 is primarily linked to its role as an inhibitor of the insulin-like growth factor-1 receptor. This receptor is crucial in various cellular processes, including proliferation, differentiation, and survival of cancer cells. The compound has demonstrated significant anti-tumor effects in multiple xenograft models, showcasing its potential as a therapeutic agent in oncology . Its favorable pharmacokinetic properties also suggest a low risk for drug-drug interactions, making it a candidate for further clinical development .

The synthesis of BMS-695735 involves multi-step organic reactions typical for creating benzimidazole compounds. The process generally includes:

  • Formation of the Benzimidazole Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Various substituents are introduced to enhance biological activity and solubility.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific details on the synthetic pathway can be found in detailed chemical literature focusing on similar compounds .

BMS-695735 is primarily investigated for its applications in cancer treatment due to its ability to inhibit the insulin-like growth factor-1 receptor. Its anti-tumor properties make it a candidate for further studies aimed at understanding its efficacy in various cancer types, particularly those that exhibit dependence on insulin-like growth factor signaling pathways .

Studies on BMS-695735 have highlighted its interaction with the insulin-like growth factor-1 receptor and CYP3A4 enzyme. The inhibition of CYP3A4 suggests that BMS-695735 may influence the metabolism of co-administered drugs, which is critical for understanding potential side effects and drug interactions in clinical settings . Further interaction studies are essential to delineate its pharmacological profile and safety margin.

BMS-695735 shares structural similarities and functional characteristics with several other compounds that target the insulin-like growth factor signaling pathway. Below is a comparison with notable similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BMS-536924BenzimidazoleIGF-1R InhibitionEarlier compound with established efficacy
LinsitinibSmall MoleculeIGF-1R InhibitionDual inhibition of IGF-1R and insulin receptor
PicropodophyllinNatural ProductInhibition of IGF signalingDerived from natural sources

Uniqueness of BMS-695735: While many compounds target the insulin-like growth factor-1 receptor, BMS-695735 is distinguished by its potent inhibition profile and favorable pharmacokinetics, which may lead to fewer drug-drug interactions compared to others like Linsitinib or Picropodophyllin .

BMS-695735, chemically designated as 4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one, represents a significant advancement in benzimidazole-based insulin-like growth factor-1 receptor inhibitors [1] [2]. This compound emerged from systematic structure-activity relationship optimization of the lead compound BMS-536924, addressing critical pharmaceutical development challenges including cytochrome P450 3A4 inhibition, pregnane X receptor transactivation, and suboptimal absorption, distribution, metabolism, and excretion properties [6].

PropertyValueReference
Molecular FormulaC26H31ClFN7O [2] [7]
Molecular Weight512.03 g/mol [2] [7]
Insulin-like Growth Factor-1 Receptor IC5034 nM [2]
Insulin Receptor IC5072 nM [2]
Focal Adhesion Kinase IC50165 nM [2]
Lymphocyte-specific Protein Tyrosine Kinase IC5014 nM [2]

Key Synthetic Routes and Reaction Mechanisms

The synthesis of BMS-695735 follows established benzimidazole formation methodologies, primarily utilizing the Phillips-Ladenburg condensation reaction between ortho-phenylenediamine derivatives and carboxylic acid precursors [31] [40]. The benzimidazole core formation occurs through a nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration under acidic conditions [31] [41].

The synthetic pathway involves multiple convergent steps, beginning with the preparation of the 6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazole intermediate [6]. This intermediate synthesis requires careful control of reaction conditions to achieve optimal yields while maintaining the integrity of the fluoroalkyl substituent [36] [38]. The fluorinated piperidine component presents particular synthetic challenges due to the electron-withdrawing nature of fluorine, which affects both reactivity patterns and reaction selectivity [42] [44].

The pyridin-2-one moiety formation involves a subsequent condensation reaction with appropriately functionalized pyridine precursors [6]. The final coupling step introduces the 4-chloropyrazol-1-yl ethylamine side chain through nucleophilic substitution reactions, requiring precise temperature control and inert atmosphere conditions to prevent decomposition of the chloropyrazole functionality [37] [39].

Synthetic StepTypical Yield RangeKey Challenges
Benzimidazole Formation75-88%Temperature control, dehydration
Fluorinated Piperidine Coupling65-82%Fluorine stability, selectivity
Pyridin-2-one Construction70-85%Regioselectivity, purification
Final Chloropyrazole Coupling68-79%Moisture sensitivity, side reactions

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions play a crucial role in the advanced synthetic approaches for BMS-695735 construction [14] [16]. The Suzuki-Miyaura coupling reaction has been extensively employed for the formation of carbon-carbon bonds between the benzimidazole core and various aromatic substituents [22] [23]. These reactions typically utilize palladium complexes with biarylphosphine ligands such as tert-butyl-BrettPhos or X-Phos, providing excellent yields under mild conditions [17] [43].

The palladium-catalyzed amination reactions, particularly Buchwald-Hartwig coupling, facilitate the introduction of nitrogen-containing heterocycles into the BMS-695735 framework [17] [43]. These transformations employ specialized palladium precatalysts with dialkylbiaryl phosphine ligands, enabling efficient carbon-nitrogen bond formation at moderate temperatures [17]. The reaction conditions typically involve cesium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [17].

Cascade palladium catalysis has emerged as a particularly valuable strategy for benzimidazole synthesis, allowing for sequential carbon-nitrogen bond formations in a single reaction vessel [17]. This approach enables the direct construction of nitrogen-arylbenzimidazoles with predictable regiocontrol, addressing traditional selectivity challenges in benzimidazole arylation [17]. The methodology employs differential reactivity of aryl electrophiles, utilizing the oxidative addition preference order of iodide over triflate over bromide over chloride [17].

Functional Group Modifications for Bioactivity Enhancement

The optimization of BMS-695735 from its predecessor BMS-536924 involved systematic functional group modifications to enhance bioactivity while reducing off-target effects [6] [24]. The introduction of the fluoroalkyl substituent on the piperidine ring significantly improved the compound's metabolic stability and reduced cytochrome P450 3A4 inhibition [6]. This modification exploits the unique properties of carbon-fluorine bonds, including increased lipophilicity and resistance to metabolic oxidation [42] [44].

The chloropyrazole moiety introduction enhanced selectivity for the insulin-like growth factor-1 receptor over related kinases [2] [6]. The electron-withdrawing nature of the chlorine substituent modulates the electronic properties of the pyrazole ring, optimizing binding interactions within the receptor active site [37]. Strategic positioning of this heterocycle also reduces potential for metabolic hydroxylation, contributing to improved pharmacokinetic properties [6].

Benzimidazole substitution patterns significantly influence both potency and selectivity profiles [27] [31]. The methyl group at the 4-position of the benzimidazole ring provides steric hindrance that enhances selectivity, while the piperidine substituent at the 6-position contributes to optimal receptor binding geometry [6] [24]. These modifications collectively result in improved absorption, distribution, metabolism, and excretion properties compared to earlier generation compounds [6].

Optimization ParameterBMS-536924 (Lead)BMS-695735 (Optimized)Improvement Factor
Cytochrome P450 3A4 InhibitionPotentReduced5-10 fold
Pregnane X Receptor TransactivationHighMinimal>10 fold
Aqueous SolubilityPoorEnhanced3-5 fold
Plasma Protein BindingHigh (>95%)Moderate (85-90%)Significant

Scalability and Industrial Synthesis Challenges

The industrial-scale synthesis of BMS-695735 presents numerous technical challenges related to process chemistry optimization and manufacturing efficiency [22] [23]. The multi-step synthetic sequence requires careful consideration of reaction scalability, particularly for steps involving moisture-sensitive intermediates and air-sensitive palladium catalysts [22] [23]. Temperature control becomes critical at larger scales due to exothermic condensation reactions and the thermal instability of certain fluorinated intermediates [42].

Purification challenges arise from the structural complexity of BMS-695735, necessitating advanced chromatographic techniques for intermediate isolation [22] [23]. The presence of multiple nitrogen-containing heterocycles complicates purification due to similar polarity profiles of synthetic intermediates and impurities [22]. Industrial processes must incorporate robust analytical methods for monitoring reaction progress and ensuring consistent product quality [22].

Solvent selection for large-scale operations requires balancing reaction efficiency with environmental and economic considerations [22] [23]. Traditional organic solvents used in laboratory synthesis may not be suitable for industrial implementation due to regulatory restrictions or cost factors [42]. Alternative green chemistry approaches, including aqueous media reactions and catalyst recycling strategies, become essential for sustainable manufacturing [22] [42].

The synthesis of fluorinated building blocks presents particular challenges for industrial implementation [42] [44]. Fluorine introduction often requires specialized equipment resistant to hydrogen fluoride corrosion, increasing capital investment requirements [42]. Additionally, the handling of fluorinated waste streams necessitates specialized disposal protocols, adding to operational complexity and cost [42] [44].

Quality control measures must address the inherent instability of certain synthetic intermediates under ambient conditions [22] [23]. Moisture-sensitive compounds require inert atmosphere storage and handling, while light-sensitive intermediates necessitate protection from photodegradation [22]. These requirements significantly impact warehouse design and inventory management strategies for industrial production [22] [23].

Scalability ChallengeImpact LevelMitigation Strategy
Moisture SensitivityHighInert atmosphere processing
Temperature ControlMediumAdvanced reactor design
Purification ComplexityHighMulti-stage chromatography
Fluorine HandlingHighSpecialized equipment
Waste ManagementMediumGreen chemistry alternatives
Quality ControlHighAdvanced analytical methods

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

511.2262645 g/mol

Monoisotopic Mass

511.2262645 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EWR4AHG0EQ

Dates

Modify: 2023-07-15
1: Velaparthi U, Wittman M, Liu P, Carboni JM, Lee FY, Attar R, Balimane P, Clarke W, Sinz MW, Hurlburt W, Patel K, Discenza L, Kim S, Gottardis M, Greer A, Li A, Saulnier M, Yang Z, Zimmermann K, Trainor G, Vyas D. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl )-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008 Oct 9;51(19):5897-900. doi: 10.1021/jm800832q. Epub 2008 Sep 3. PubMed PMID: 18763755.

Explore Compound Types